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Compound of Interest

Compound Name:
6-Bromo-2-methoxy-1-

naphthaldehyde

Cat. No.: B1613122 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde. The content is tailored for

researchers, scientists, and professionals involved in drug development and chemical

synthesis.

Molecular Structure and Properties
6-Bromo-2-methoxy-1-naphthaldehyde is an aromatic organic compound featuring a

naphthalene core. The structure is characterized by a bromo substituent at the 6th position, a

methoxy group at the 2nd position, and an aldehyde functional group at the 1st position.

Chemical Structure:

Table 1: Chemical and Physical Properties
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Property Value

Molecular Formula C₁₂H₉BrO₂

Molecular Weight 265.10 g/mol

IUPAC Name
6-Bromo-2-methoxynaphthalene-1-

carbaldehyde

CAS Number Not available

Appearance Expected to be a solid

Table 2: Spectroscopic Data (Predicted/Reference-Based)

While specific experimental data for 6-Bromo-2-methoxy-1-naphthaldehyde is not readily

available in public literature, the following are expected spectroscopic characteristics based on

analogous compounds such as 6-methoxy-2-naphthaldehyde and other brominated

naphthaldehydes.

Spectroscopy Expected Peaks/Signals

¹H NMR (CDCl₃)
δ 9.5-10.5 (s, 1H, -CHO), 7.0-8.5 (m, 5H, Ar-H),

3.9-4.1 (s, 3H, -OCH₃)

¹³C NMR (CDCl₃)
δ 190-195 (C=O), 160-165 (C-OCH₃), 110-140

(Ar-C), 55-60 (-OCH₃)

IR (KBr)

~1680 cm⁻¹ (C=O stretch, aldehyde), ~2850,

2750 cm⁻¹ (C-H stretch, aldehyde), ~1250 cm⁻¹

(C-O stretch, ether)

Mass Spec (EI)
m/z 264/266 (M⁺, bromine isotopes), fragments

corresponding to loss of CHO, OCH₃, Br

Synthesis
A plausible synthetic route to 6-Bromo-2-methoxy-1-naphthaldehyde starts from 2-

methoxynaphthalene. The synthesis involves bromination followed by formylation.
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Overall Synthesis Scheme:

2-Methoxynaphthalene 6-Bromo-2-methoxynaphthalene

Bromination
(Br₂, Acetic Acid) 6-Bromo-2-methoxy-1-naphthaldehyde

Formylation
(n-BuLi, DMF)

Click to download full resolution via product page

Caption: Synthesis pathway for 6-Bromo-2-methoxy-1-naphthaldehyde.

Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of 6-
Bromo-2-methoxy-1-naphthaldehyde.

Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Methoxynaphthalene

This procedure is adapted from established bromination methods for naphthalenic compounds.

[1][2]

Materials: 2-methoxynaphthalene, bromine, glacial acetic acid.

Procedure:

In a three-necked flask equipped with a mechanical stirrer, add 20 mL of glacial acetic acid

and 5 g (31.6 mmol) of 2-methoxynaphthalene.

Cool the mixture in an ice bath to maintain the temperature below 30°C.

Slowly add a mixture of 10 g (63.2 mmol) of bromine and 10 mL of glacial acetic acid to

the reaction solution dropwise.

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up to isolate the product. This typically

involves pouring the mixture into water and collecting the precipitate. The crude product
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can be purified by recrystallization or column chromatography.

Step 2: Formylation of 6-Bromo-2-methoxynaphthalene to 6-Bromo-2-methoxy-1-
naphthaldehyde

This protocol is based on the formylation of similar bromo-aromatic compounds.[3]

Materials: 6-Bromo-2-methoxynaphthalene, n-butyllithium (n-BuLi) in hexanes, N,N-

dimethylformamide (DMF), tetrahydrofuran (THF), saturated aqueous ammonium chloride

(NH₄Cl), ethyl acetate, magnesium sulfate (MgSO₄).

Procedure:

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-

Bromo-2-methoxynaphthalene in anhydrous THF.

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. Stir for

45 minutes at -78°C.

Add N,N-dimethylformamide (DMF) dropwise and continue stirring for another 15 minutes

at -78°C.

Quench the reaction by adding saturated aqueous NH₄Cl.

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

The crude product is then purified by column chromatography on silica gel.

Workflow for Synthesis and Purification:
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Caption: Experimental workflow for the formylation step.
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Applications in Drug Development
Naphthaldehyde derivatives are important precursors in the synthesis of various

pharmacologically active molecules.[4] The presence of a bromo group allows for further

functionalization through cross-coupling reactions, making 6-Bromo-2-methoxy-1-
naphthaldehyde a versatile building block. The methoxy group can influence the electronic

properties and bioavailability of the final compound.

Derivatives of naphthaldehydes have been investigated for their potential as:

Anticancer agents

Anti-inflammatory drugs[1]

Antimicrobial compounds

The specific compound, 6-Bromo-2-methoxy-1-naphthaldehyde, can be a key intermediate

in the synthesis of novel compounds with potential therapeutic applications. For instance, the

aldehyde group can be readily converted to other functional groups or used in condensation

reactions to build more complex molecular architectures.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1613122#6-bromo-2-methoxy-1-naphthaldehyde-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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